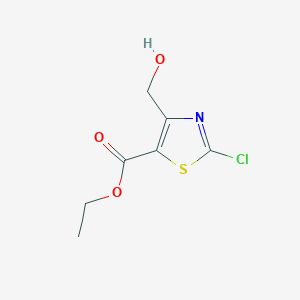
Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of functional groups such as the chloro, hydroxymethyl, and carboxylate groups makes it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate typically involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Another method involves the use of thionyl chloride to convert the carboxylic acid to an acid chloride, followed by reaction with ethyl alcohol to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 2-carboxy-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate.
Reduction: Ethyl 2-hydro-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate.
Substitution: Ethyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate or Ethyl 2-thio-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl and carboxylate groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but lacks the hydroxymethyl group.
Ethyl 2-chloro-4-(hydroxymethyl)-1,3-oxazole-5-carboxylate: Similar structure but contains an oxazole ring instead of a thiazole ring.
Uniqueness
Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate is unique due to the presence of both the chloro and hydroxymethyl groups on the thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H8ClNO3S |
|---|---|
Poids moléculaire |
221.66 g/mol |
Nom IUPAC |
ethyl 2-chloro-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H8ClNO3S/c1-2-12-6(11)5-4(3-10)9-7(8)13-5/h10H,2-3H2,1H3 |
Clé InChI |
KOGRWVFQNHYLEE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)Cl)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

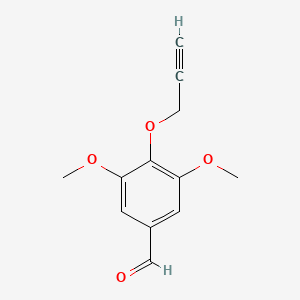

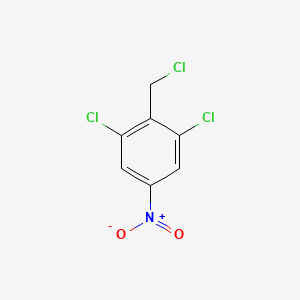
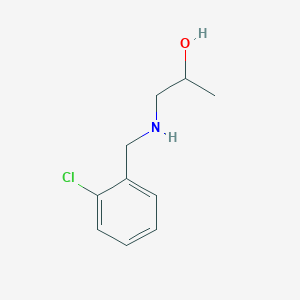

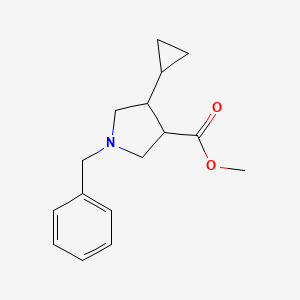
![4-N-(3-fluorophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8621449.png)
![4-[(3-Fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B8621458.png)

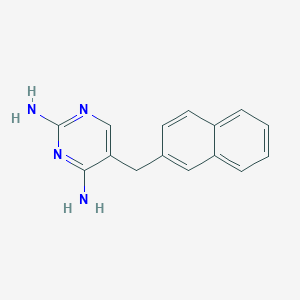
![1-Propanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B8621478.png)
![trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane](/img/structure/B8621479.png)

![N-cyclohexyl-4-[(4-fluorophenoxy)methyl]cyclohexan-1-amine](/img/structure/B8621503.png)
